molecular formula C16H17N3O4S B4953446 N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide

N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide

Katalognummer: B4953446
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: JKGQVIHVFFYPAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Dysregulation of BCR signaling has been implicated in the development of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Therefore, targeting BTK has emerged as a promising therapeutic strategy for the treatment of B-cell malignancies.

Wirkmechanismus

TAK-659 binds to the ATP-binding site of BTK, thereby inhibiting its kinase activity and downstream signaling. BTK is essential for the activation of downstream signaling molecules, such as PLCγ2 (phospholipase C gamma 2), which is involved in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 and DAG activate downstream signaling pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in the regulation of cell survival and proliferation. Inhibition of BTK by TAK-659 leads to decreased activation of downstream signaling pathways, resulting in decreased cell survival and proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent inhibitory activity against BTK, with an IC50 (half-maximal inhibitory concentration) of 0.85 nM. In addition, TAK-659 has been shown to have good selectivity for BTK, with minimal activity against other kinases, such as ITK (interleukin-2-inducible T-cell kinase) and Tec (tyrosine kinase expressed in hepatocellular carcinoma). TAK-659 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution in preclinical models. In terms of physiological effects, TAK-659 has been shown to induce apoptosis and inhibit proliferation in B-cell malignancies, as discussed earlier.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using TAK-659 in lab experiments is its potent and selective inhibition of BTK, which allows for specific targeting of B-cell signaling pathways. In addition, TAK-659 has good pharmacokinetic properties, which allows for effective delivery and distribution in preclinical models. However, one limitation of using TAK-659 in lab experiments is its relatively high cost, which may limit its accessibility to some researchers.

Zukünftige Richtungen

There are several future directions for research on TAK-659. One area of interest is the development of TAK-659 as a therapeutic agent for the treatment of B-cell malignancies. Clinical trials are currently ongoing to evaluate the safety and efficacy of TAK-659 in patients with CLL, MCL, and DLBCL. Another area of interest is the identification of biomarkers that can predict response to TAK-659 treatment. Biomarkers such as BTK mutations and N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide signaling pathway activation may be useful in identifying patients who are likely to respond to TAK-659 treatment. Finally, there is also interest in exploring the potential of TAK-659 in combination with other therapeutic agents, such as monoclonal antibodies and immune checkpoint inhibitors, for the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of TAK-659 involves a multi-step process, starting from commercially available starting materials. The key step involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-methylthiophene-3-carboxylic acid in the presence of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the desired intermediate. This intermediate is then subjected to a series of transformations, including reduction, protection, and deprotection steps, to obtain the final product, TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, and has shown promising results in inhibiting N-[2-methyl-5-(4-morpholinyl)-4-nitrophenyl]-2-thiophenecarboxamide signaling and inducing apoptosis in B-cells. In a study by Ponader et al., TAK-659 was shown to inhibit BTK activity and downstream signaling in CLL cells, resulting in reduced cell viability and induction of apoptosis. Similarly, in a study by Patel et al., TAK-659 was shown to inhibit BTK activity and downstream signaling in DLBCL cells, leading to decreased proliferation and increased apoptosis. These findings suggest that TAK-659 has the potential to be an effective therapeutic agent for the treatment of B-cell malignancies.

Eigenschaften

IUPAC Name

N-(2-methyl-5-morpholin-4-yl-4-nitrophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4S/c1-11-9-14(19(21)22)13(18-4-6-23-7-5-18)10-12(11)17-16(20)15-3-2-8-24-15/h2-3,8-10H,4-7H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGQVIHVFFYPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C2=CC=CS2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.